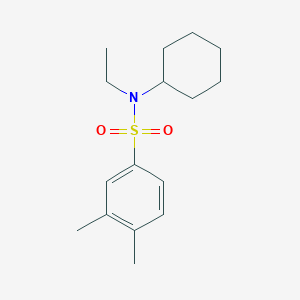![molecular formula C13H18ClNO2S B226402 1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized through various methods to investigate its mechanism of action and potential physiological effects.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine is not fully understood. However, it has been suggested to act through the modulation of various neurotransmitters such as dopamine, serotonin, and glutamate. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine has been reported to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation. It has also been reported to exhibit anticonvulsant activity in models of epilepsy. Additionally, it has been studied for its potential neuroprotective effects in models of neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine in lab experiments is its potential therapeutic applications. It has been reported to exhibit various activities that make it a promising candidate for the treatment of inflammatory and neurological disorders. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to elucidate its mode of action and potential side effects.
Future Directions
There are several future directions for the research on 1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine. One of the directions is the investigation of its potential use as a therapeutic agent in the treatment of neurodegenerative diseases. Another direction is the exploration of its mechanism of action and potential side effects. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine has been reported through different methods, including the reaction of 1-methylpiperidine-2,6-dione with 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 1-methylpiperidine-2,6-dione with 4-chloro-3-methylbenzenesulfonyl isocyanate. These methods have been optimized to improve the yield and purity of the compound.
Scientific Research Applications
1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine has been investigated for its potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. Additionally, it has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine |
|---|---|
Molecular Formula |
C13H18ClNO2S |
Molecular Weight |
287.81 g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-9-12(6-7-13(10)14)18(16,17)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI Key |
FZHZHPODVNECIR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226325.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226337.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)






![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)